[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic compound known for its significant biological activities. It is a phenylpropanoid glycoside, commonly found in various plant species. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and esterification reactions. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl functionalities during the glycosylation step. The final deprotection step yields the desired compound .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as plants. The extraction process includes grinding the plant material, followed by solvent extraction using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, saturated esters from reduction, and various substituted derivatives from substitution reactions .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model compound to study the reactivity of phenylpropanoid glycosides. It is also used in the synthesis of more complex molecules and as a starting material for the preparation of various derivatives .
Biology
In biological research, [2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is studied for its antioxidant and anti-inflammatory properties. It is used in cell culture studies to investigate its effects on oxidative stress and inflammation .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the treatment of various inflammatory diseases and as an antimicrobial agent. Its antioxidant properties also make it a candidate for the development of anti-aging products .
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its antioxidant and antimicrobial properties. It is also used as a natural preservative in food and beverage industries .
Mechanism of Action
The mechanism of action of [2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. It acts as an inhibitor of inflammatory mediators such as TNF-alpha, IL-6, IκB, and NF-κB. It also inhibits the temperature-sensitive channel TRPV3 and activates the RhoA/ROCK signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Forsythoside B: Another phenylpropanoid glycoside with similar anti-inflammatory and antioxidant properties.
Verbascoside: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
What sets [2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate apart is its unique combination of multiple hydroxyl groups and glycosidic linkages, which contribute to its diverse biological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C29H36O15 |
---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
[2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)26(39)28(42-13)41-12-20-23(36)25(38)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3 |
InChI Key |
GDGZMMDZJVKXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O |
Origin of Product |
United States |
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